1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
The compound “1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyrazole ring and a pyrrole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrroles are a class of organic compounds characterized by a 5-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrole rings, along with the ethyl group attached to the pyrazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and pyrrole rings, which are both aromatic and thus relatively stable. The ethyl group may also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the ethyl group could influence its solubility in different solvents .Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
The derivatives of 1H-pyrrole-2,5-dione, including compounds like 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been explored as inhibitors of glycolic acid oxidase (GAO). These compounds are effective in inhibiting the conversion of glycolate to oxalate, potentially useful in reducing urinary oxalate levels in medical applications (Rooney et al., 1983).
Spiro Heterocyclization
These compounds participate in spiro heterocyclization reactions, forming complex heterocyclic structures like spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. This synthesis pathway is significant in the field of organic chemistry, contributing to the development of new pharmaceuticals and materials (Dmitriev et al., 2015).
Chemical Synthesis and Modification
The chemical reactivity of these compounds allows for the synthesis and modification of various heterocyclic compounds. They can react with hydrazines and other agents to produce a range of pyrazoles and other derivatives, illustrating their versatility in synthetic chemistry (Mikhed’kina et al., 2009).
Coordination Chemistry
Their sulfur-bearing isoxazole or pyrazole-based ligands make them suitable for coordination chemistry, particularly in forming complexes with metals like Cu(I) and Zn(II). This aspect is crucial for developing new materials in inorganic and materials chemistry (Urdaneta et al., 2015).
Polymer Science
These compounds can be used in polymer science for synthesizing deeply colored polymers. The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione units in polymers is instrumental in creating materials with specific optical properties (Welterlich et al., 2012).
Corrosion Inhibition
In industrial applications, derivatives of 1H-pyrrole-2,5-dione, like those related to this compound, have shown potential as corrosion inhibitors for carbon steel in acidic environments. This property is crucial for extending the lifespan of metal structures and components in various industries (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7(5-10-11)12-8(13)3-4-9(12)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHZWPFRIWNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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